2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Description
The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C17H22ClN5OS . It has an average mass of 379.908 Da and a monoisotopic mass of 379.123352 Da .
Physical and Chemical Properties Analysis
Some physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 101.4±0.5 cm3, and a polar surface area of 111 Å2 . It also has several freely rotating bonds and adheres to the Rule of 5 .Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the primary applications of these compounds is in the development of antimicrobial agents. The synthesis of formazans from Mannich bases of related chemical structures, such as 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, has shown moderate activity against pathogenic bacteria and fungi, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This suggests a potential for these compounds in the development of new antimicrobial drugs.
Anticancer and Antitumor Activities
Another significant application is in the field of cancer research, where derivatives of the compound have been synthesized and tested for their anticancer activities. For instance, novel thiazolidinone and acetidinone derivatives synthesized from related compounds showed promising antimicrobial activity, suggesting a potential pathway for the development of new anticancer drugs (Mistry et al., 2009). Furthermore, some novel sulfonamide derivatives derived from 2-chloro-N-(4-sulfamoylphenyl)acetamides showed cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting their potential as cancer therapeutics (Ghorab et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Compounds related to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide have also been evaluated for their enzyme inhibition properties, particularly targeting cholinesterase enzymes. This is crucial for the development of treatments for conditions such as Alzheimer's disease, where enzyme inhibition can help manage symptoms by increasing levels of acetylcholine in the brain. Studies on new N-aryl derivatives of related compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential therapeutic value (Riaz et al., 2020).
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-3-8-15(26-2)14(9-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-6-13(19)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZRGQGQTLODJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713099-80-0 |
Source
|
Record name | 2-((4-AMINO-5-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-5-ME-PH)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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